3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride
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Overview
Description
3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride is a chemical compound with the molecular formula C10H13ClN2O. It is a solid substance that is typically stored in a sealed, dry environment at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and intermediates.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amino derivatives.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methoxyphenyl)propanenitrile
- 3-Amino-3-(2-methoxyphenyl)propanenitrile
- 3-Amino-3-(3-ethoxyphenyl)propanenitrile
Uniqueness
3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research applications .
Properties
IUPAC Name |
3-amino-3-(3-methoxyphenyl)propanenitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-13-9-4-2-3-8(7-9)10(12)5-6-11;/h2-4,7,10H,5,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHBQMQFOCYPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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